molecular formula C12H16F2N2O B13731081 2-(3,3-Difluoropyrrolidin-1-yl)-4-ethoxyaniline

2-(3,3-Difluoropyrrolidin-1-yl)-4-ethoxyaniline

Cat. No.: B13731081
M. Wt: 242.26 g/mol
InChI Key: GMXPFXYIERYVKC-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropyrrolidin-1-yl)-4-ethoxyaniline is an organic compound that features a pyrrolidine ring substituted with two fluorine atoms and an ethoxy group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-4-ethoxyaniline typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.

    Coupling with Aniline: The final step involves coupling the substituted pyrrolidine with an aniline derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoropyrrolidin-1-yl)-4-ethoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3,3-Difluoropyrrolidin-1-yl)-4-ethoxyaniline has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-4-ethoxyaniline involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(3,3-Difluoropyrrolidin-1-yl)-4-methoxyaniline: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(3,3-Difluoropyrrolidin-1-yl)-4-chloroaniline: Similar structure but with a chloro group instead of an ethoxy group.

Uniqueness

2-(3,3-Difluoropyrrolidin-1-yl)-4-ethoxyaniline is unique due to the presence of both fluorine atoms and an ethoxy group, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16F2N2O

Molecular Weight

242.26 g/mol

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)-4-ethoxyaniline

InChI

InChI=1S/C12H16F2N2O/c1-2-17-9-3-4-10(15)11(7-9)16-6-5-12(13,14)8-16/h3-4,7H,2,5-6,8,15H2,1H3

InChI Key

GMXPFXYIERYVKC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)N)N2CCC(C2)(F)F

Origin of Product

United States

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